Cas no 26638-45-9 (2-Methyl(phenyl)sulfamoylbenzoic Acid)
2-Methyl(phenyl)sulfamoylbenzoic Acid Chemical and Physical Properties
Names and Identifiers
-
- Benzoic acid,2-[(methylphenylamino)sulfonyl]-
- 2-{[METHYL(PHENYL)AMINO]SULFONYL}BENZOIC ACID
- 2-[(methylanilino)sulfonyl]benzoic acid
- 2-Carboxy-N-methyl-N-phenylbenzolsulfonamid
- AC1NMUNT
- AC1Q3X4N
- AG-E-84109
- CTK4F8272
- HMS1789D06
- 2-(N-Methyl-N-phenylsulfamoyl)benzoic acid
- CS-0221494
- 2-{[METHYL(PHENYL)AMINO]SULFONYL}BENZOICACID
- MFCD06357419
- EN300-09277
- 2-[methyl(phenyl)sulfamoyl]benzoic acid
- AKOS000116831
- DTXSID50407540
- 26638-45-9
- Z56346925
- 2-(N-Methyl-N-phenylsulfamoyl)benzoicacid
- BBA63845
- 2-([Methyl(phenyl)amino]sulfonyl)benzoic acid
- G41070
- 2-Methyl(phenyl)sulfamoylbenzoic Acid
-
- MDL: MFCD06357419
- Inchi: 1S/C14H13NO4S/c1-15(11-7-3-2-4-8-11)20(18,19)13-10-6-5-9-12(13)14(16)17/h2-10H,1H3,(H,16,17)
- InChI Key: MWTSGTPAIDQPQC-UHFFFAOYSA-N
- SMILES: S(C1C=CC=CC=1C(=O)O)(N(C)C1C=CC=CC=1)(=O)=O
Computed Properties
- Exact Mass: 290.04876
- Monoisotopic Mass: 290.048704
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 20
- Rotatable Bond Count: 4
- Complexity: 431
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 85.9
- XLogP3: 2.2
Experimental Properties
- Color/Form: Not available
- Density: 1.4±0.1 g/cm3
- Melting Point: 136-138 °C
- Boiling Point: 482.6±47.0 °C at 760 mmHg
- Flash Point: 245.7±29.3 °C
- PSA: 77.51
- Vapor Pressure: 0.0±1.3 mmHg at 25°C
2-Methyl(phenyl)sulfamoylbenzoic Acid Security Information
- Signal Word:warning
- Hazard Statement: H303+H313+H333
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
2-Methyl(phenyl)sulfamoylbenzoic Acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | M359493-10mg |
2-[Methyl(phenyl)sulfamoyl]benzoic Acid |
26638-45-9 | 10mg |
$ 50.00 | 2022-06-03 | ||
| TRC | M359493-50mg |
2-[Methyl(phenyl)sulfamoyl]benzoic Acid |
26638-45-9 | 50mg |
$ 160.00 | 2022-06-03 | ||
| TRC | M359493-100mg |
2-[Methyl(phenyl)sulfamoyl]benzoic Acid |
26638-45-9 | 100mg |
$ 250.00 | 2022-06-03 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1292164-50mg |
2-[methyl(phenyl)sulfamoyl]benzoic acid |
26638-45-9 | 97% | 50mg |
¥1796 | 2023-04-14 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1292164-100mg |
2-[methyl(phenyl)sulfamoyl]benzoic acid |
26638-45-9 | 97% | 100mg |
¥2667 | 2023-04-14 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1292164-250mg |
2-[methyl(phenyl)sulfamoyl]benzoic acid |
26638-45-9 | 97% | 250mg |
¥3837 | 2023-04-14 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1292164-500mg |
2-[methyl(phenyl)sulfamoyl]benzoic acid |
26638-45-9 | 97% | 500mg |
¥6966 | 2023-04-14 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1292164-1g |
2-[methyl(phenyl)sulfamoyl]benzoic acid |
26638-45-9 | 97% | 1g |
¥8335 | 2023-04-14 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1292164-2.5g |
2-[methyl(phenyl)sulfamoyl]benzoic acid |
26638-45-9 | 97% | 2.5g |
¥14040 | 2023-04-14 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1292164-5g |
2-[methyl(phenyl)sulfamoyl]benzoic acid |
26638-45-9 | 97% | 5g |
¥22482 | 2023-04-14 |
2-Methyl(phenyl)sulfamoylbenzoic Acid Related Literature
-
Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
-
Thi Thu Tram Nguyen,Thanh Binh Nguyen Org. Biomol. Chem., 2021,19, 6015-6020
-
J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
-
Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
Additional information on 2-Methyl(phenyl)sulfamoylbenzoic Acid
Introduction to 2-Methyl(phenyl)sulfamoylbenzoic Acid (CAS No: 26638-45-9)
2-Methyl(phenyl)sulfamoylbenzoic Acid, identified by its Chemical Abstracts Service (CAS) number 26638-45-9, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound belongs to the class of sulfonamides, which are widely recognized for their diverse biological activities and therapeutic potential. The structural framework of 2-Methyl(phenyl)sulfamoylbenzoic Acid incorporates a benzoic acid core, modified with a methyl group and a sulfamoyl substituent at the phenyl ring, making it a versatile scaffold for further chemical modifications and biological evaluations.
The synthesis and characterization of 2-Methyl(phenyl)sulfamoylbenzoic Acid have been subjects of extensive study due to its potential applications in medicinal chemistry. The benzoic acid moiety is well-documented for its anti-inflammatory, analgesic, and antimicrobial properties, while the sulfamoyl group enhances its interaction with biological targets. This combination makes the compound a promising candidate for developing novel therapeutic agents.
In recent years, advancements in computational chemistry and molecular modeling have facilitated a deeper understanding of the pharmacophoric features of 2-Methyl(phenyl)sulfamoylbenzoic Acid. Researchers have employed high-throughput screening (HTS) techniques to identify its binding interactions with various enzymes and receptors. These studies have revealed that the compound exhibits inhibitory activity against several key targets implicated in metabolic disorders, cancer, and infectious diseases.
One of the most compelling aspects of 2-Methyl(phenyl)sulfamoylbenzoic Acid is its potential in modulating inflammatory pathways. Emerging research indicates that sulfonamide derivatives, including this compound, can interfere with the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). This mechanism suggests that 2-Methyl(phenyl)sulfamoylbenzoic Acid could be developed into a therapeutic agent for conditions characterized by chronic inflammation, such as rheumatoid arthritis and inflammatory bowel disease.
The structural flexibility of 2-Methyl(phenyl)sulfamoylbenzoic Acid also allows for derivatization into more complex molecules with enhanced pharmacological properties. For instance, researchers have explored its use as a precursor in the synthesis of sulfonamide-based inhibitors targeting bacterial enzymes like dihydropteroate synthase (DHPS), which is crucial for folic acid biosynthesis in pathogens. Such inhibitors have shown promise in combating drug-resistant bacterial strains.
Another area of interest is the application of 2-Methyl(phenyl)sulfamoylbenzoic Acid in oncology research. Preclinical studies have demonstrated that sulfonamide derivatives can induce apoptosis in certain cancer cell lines by disrupting mitochondrial function and inhibiting key signaling pathways involved in cell proliferation. The presence of both the benzoic acid and sulfamoyl groups in 2-Methyl(phenyl)sulfamoylbenzoic Acid may contribute to its ability to selectively target cancer cells while minimizing toxicity to healthy tissues.
The chemical stability and solubility profile of 2-Methyl(phenyl)sulfamoylbenzoic Acid are also critical factors influencing its pharmaceutical applicability. Modifications to the molecular structure can enhance these properties, making it more suitable for formulation into oral or injectable drugs. Advances in crystal engineering have further optimized the solubility of sulfonamide compounds, potentially improving their bioavailability and therapeutic efficacy.
Recent breakthroughs in green chemistry have also influenced the synthesis of 2-Methyl(phenyl)sulfamoylbenzoic Acid. Researchers are increasingly adopting sustainable methodologies that minimize waste generation and energy consumption. For example, catalytic processes using transition metals have been employed to achieve high yields of the compound under mild reaction conditions. Such innovations align with global efforts to promote environmentally friendly chemical synthesis.
The role of 2-Methyl(phenyl)sulfamoylbenzoic Acid in drug discovery extends beyond its direct therapeutic applications. It serves as a valuable intermediate in the synthesis of more complex molecules with tailored biological activities. The sulfonamide core provides a scaffold for further functionalization, enabling researchers to design compounds with specific target interactions and improved pharmacokinetic profiles.
In conclusion, 2-Methyl(phenyl)sulfamoylbenzoic Acid (CAS No: 26638-45-9) represents a significant advancement in pharmaceutical chemistry due to its diverse biological activities and synthetic versatility. Ongoing research continues to uncover new potential applications for this compound, underscoring its importance in addressing global health challenges. As our understanding of molecular interactions deepens, it is likely that 2-Methyl(phenyl)sulfamoylbenzoic Acid will play an increasingly pivotal role in the development of next-generation therapeutics.
26638-45-9 (2-Methyl(phenyl)sulfamoylbenzoic Acid) Related Products
- 54838-78-7(4-Methyl(phenyl)sulfamoylbenzoic Acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)